Rupatadine is a second-generation antihistamine, scientifically classified as a selective histamine H1 receptor and platelet-activating factor (PAF) antagonist. [, ] Its primary role in scientific research is investigating its dual antagonistic effects on histamine and PAF receptors, exploring its potential therapeutic applications in inflammatory and allergic conditions. [, ]
Rupatadine is derived from the chemical structure of the piperidine class of compounds. It was developed by the pharmaceutical company J. Uriach & Cia, S.A. in Spain and is marketed under various brand names, including Rupafin. The compound's classification falls under:
The synthesis of Rupatadine involves several steps, primarily focusing on the formation of its piperidine structure. The synthesis can be described in the following stages:
The synthesis parameters, such as reaction time, temperature, and solvent choice, play critical roles in determining the efficiency and yield of Rupatadine production.
Rupatadine has a well-defined molecular structure characterized by a piperidine ring with additional substituents that enhance its pharmacological properties. Its chemical formula is , and it has a molecular weight of 307.39 g/mol.
The three-dimensional conformation of Rupatadine allows it to effectively bind to H1 receptors while minimizing interactions with other receptors, which is essential for reducing side effects.
Rupatadine undergoes several chemical reactions that are important for its pharmacological activity:
These reactions highlight the importance of understanding both the active compound and its metabolic pathways for effective therapeutic use.
Rupatadine functions primarily through its action on H1 receptors located on various cells involved in allergic responses.
This dual mechanism enhances its therapeutic profile for managing allergic conditions effectively.
Rupatadine exhibits several notable physical and chemical properties:
These properties are critical for developing effective pharmaceutical formulations that ensure optimal delivery and efficacy.
Rupatadine's primary applications are in treating allergic conditions:
Rupatadine's versatility as both an antihistamine and an anti-inflammatory agent makes it a valuable option in allergy management protocols.
Rupatadine (C₂₆H₂₆ClN₃) exhibits high-affinity binding to peripheral histamine H₁ receptors due to specific structural features within its molecular architecture. The compound's tricyclic benzo[5,6]cyclohepta[1,2-b]pyridine core facilitates optimal positioning within the H₁ receptor binding pocket, while the 8-chloro substitution enhances electron distribution, strengthening hydrophobic interactions with transmembrane domain residues (particularly TM3 and TM5) [2] [5]. The piperidine nitrogen establishes a critical salt bridge with Asp₁₁₇ (transmembrane domain 3), a conserved residue essential for histamine antagonist binding [3] [5]. Unlike first-generation antihistamines, rupatadine incorporates a bulky 1-[(5-methyl-3-pyridinyl)methyl] side chain that sterically hinders passive diffusion across the blood-brain barrier, accounting for its selective peripheral action and reduced central nervous system effects [4] [10].
The binding affinity (Ki) of rupatadine at guinea pig cerebellum H₁ receptors is 102 nM, comparable to terfenadine (Ki = 144 nM) and loratadine (Ki = 127 nM) [2] [4]. However, its selectivity for peripheral receptors is demonstrated by significantly reduced brain penetration. Following oral administration (0.16 mg/kg) in guinea pigs, rupatadine effectively blocked pulmonary H₁ receptors while exhibiting minimal occupancy of cerebellar receptors, unlike non-selective antihistamines like diphenhydramine which showed substantial central receptor occupancy [4].
Table 1: Comparative H₁ Receptor Binding Affinities of Antihistamines [2] [4]
Antihistamine | Mean IC₅₀ (nM) | Relative Potency |
---|---|---|
Rupatadine | 3.8 | 1 (reference) |
Chlorpheniramine | 6.1 | 1.6 |
Cetirizine | 90 | 23.7 |
Loratadine | 286 | 75.3 |
Terfenadine | 362 | 95.3 |
Rupatadine exhibits exceptional binding kinetics to the human H₁ receptor, characterized by a remarkably long residence time (>300 minutes) that exceeds desloratadine's residence time (approximately 190 minutes) by more than 10-fold [3]. This prolonged dissociation kinetics translates directly to extended therapeutic effects beyond plasma clearance, evidenced by suppression of histamine-induced flare responses persisting 72 hours post-administration despite undetectable plasma concentrations after 12 hours [3] [4]. Competitive association experiments using [³H]levocetirizine revealed rupatadine's distinct kinetic profile: whereas desloratadine allowed gradual recovery of receptor availability, rupatadine maintained complete receptor occupancy throughout the observation period [3].
The molecular basis for this prolonged occupancy involves specific interactions between rupatadine's methylpyridinyl extension and hydrophobic subpockets of the H₁ receptor. Structural modifications via methylene-linked cycloaliphatic or β-branched substituents to desloratadine's piperidine nitrogen significantly increase residence time, whereas direct cycloaliphatic attachment without spacers reduces both affinity and residence time due to steric constraints within the binding pocket [3]. Among second-generation antihistamines, rupatadine demonstrates superior suppression of histamine-induced wheal and flare formation (69% inhibition at 10mg; 93% at 40mg), attributable to both high affinity and extended receptor occupancy [4] [5].
Table 2: H₁ Receptor Binding Kinetics of Modern Antihistamines [3]
Compound | Residence Time (min) | Dissociation Constant (koff min⁻¹) | Clinical Duration (h) |
---|---|---|---|
Rupatadine | >300 | <0.0033 | >72 |
Desloratadine | 190 ± 40 | ~0.005 | ~24 |
Levocetirizine | ~100 | ~0.01 | ~24 |
Fexofenadine | ~60 | ~0.016 | ~12 |
Rupatadine functions as a competitive PAF receptor antagonist with submicromolar potency, effectively displacing the specific PAF antagonist [³H]WEB-2086 from rabbit platelet membrane binding sites (Kᵢ = 550 nM) [2] [6]. This binding affinity, though lower than specialized PAF antagonists like WEB-2086 (Kᵢ = 13 nM) or BN-52021 (Kᵢ = 221 nM), significantly exceeds that of other antihistamines including loratadine, cetirizine, and terfenadine, which show negligible PAF receptor activity at therapeutic concentrations [2] [4]. In human platelet-rich plasma, rupatadine inhibits PAF-induced aggregation with an IC₅₀ of 0.68 μM, confirming its cross-species relevance [2] [6].
The molecular mechanism involves competitive inhibition at the PAF receptor's extracellular ligand-binding domain, where rupatadine's pyridine-methyl-piperidine moiety mimics critical structural elements of the native PAF molecule. Electrophysiological studies demonstrate that rupatadine binds both external and internal sites on the PAF receptor complex, with voltage-dependent unbinding occurring at positive membrane potentials [6]. Importantly, this activity occurs at concentrations substantially higher than therapeutic plasma levels (peak plasma concentration ~2.3 ng/mL or ~5.5 nM after 10mg oral dose), suggesting tissue accumulation or metabolite contributions may be relevant to its in vivo efficacy [4] [5].
Table 3: Comparative PAF Receptor Antagonism [2] [6]
Compound | PAF Receptor Kᵢ (nM) | Relative Potency | Human Platelet IC₅₀ (μM) |
---|---|---|---|
WEB-2086 | 13 | 42.3 | 0.05 |
BN-52021 | 221 | 2.5 | 0.42 |
Rupatadine | 550 | 1 | 0.68 |
SCH-37370 | 22 | 25.0 | 0.11 |
Loratadine | >10,000 | <0.05 | >10 |
The therapeutic efficacy of rupatadine extends beyond simple receptor blockade to synergistic modulation of interconnected inflammatory cascades. By concurrently inhibiting histamine and PAF signaling—two mediators known to mutually potentiate their release—rupatadine disrupts a positive feedback loop critical in allergic inflammation [2] [8]. Mast cells activated via IgE receptors release both histamine and PAF, which subsequently amplify each other's production: histamine enhances endothelial PAF synthesis, while PAF potentiates further mast cell degranulation [6] [8]. Rupatadine's dual antagonism interrupts this cycle more effectively than single-pathway inhibitors, as demonstrated by its superior suppression of TNF-α release from activated human monocytes compared to selective H₁ or PAF antagonists alone [4] [8].
In rodent models of diabetic nephropathy, rupatadine administration (3-6 mg/kg/day) significantly attenuated renal damage by reducing oxidative stress markers (malondialdehyde ↓47%), pro-inflammatory cytokines (TNF-α ↓58%), and fibrotic mediators (TGF-β1 ↓63%) [8]. This protection was mechanistically linked to suppression of p21/p53-dependent cellular senescence pathways activated by histamine-PAF crosstalk. Furthermore, rupatadine inhibits immunoglobulin-dependent and independent degranulation of mast cells, suppressing release of tryptase, leukotrienes, and interleukin cytokines at concentrations achievable in vivo (IC₅₀ ~0.1-1 μM) [4] [6]. This broad-spectrum anti-inflammatory activity stems from targeting two key upstream mediators that converge on NF-κB activation and calcium mobilization pathways [6] [10].
Table 4: Anti-Inflammatory Effects of Rupatadine in Experimental Models [4] [8]
Model | Key Findings | Proposed Mechanism |
---|---|---|
STZ-diabetic nephropathy | ↓ Renal TNF-α (58%), ↓ TGF-β1 expression (63%), ↓ p53/p21 senescence markers | Dual blockade of histamine/PAF-induced inflammation |
PAF-induced skin inflammation | 87% inhibition of wheal at 40mg (peak at 6h) | Competitive PAF receptor antagonism |
Histamine-induced microvascular permeability | 93% inhibition at 40mg | Peripheral H₁ blockade with reduced edema |
Human mast cell degranulation | ↓ TNF-α (76%), ↓ tryptase (68%) at 1μM | Inhibition of FcεRI-mediated signaling cascade |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7